2-Propionylpyridine
Overview
Description
2-Propionylpyridine, also known as 1-(2-Pyridinyl)-1-propanone , is a chemical compound with the molecular formula C8H9NO . It has an average mass of 135.163 Da and a mono-isotopic mass of 135.068420 Da .
Synthesis Analysis
The synthesis of 2-Propionylpyridine involves several stages. The first stage involves the reaction of 2-Cyanopyridine with ethylmagnesium bromide in diethyl ether at temperatures ranging from -15 to 20°C . This is followed by the treatment of the reaction mixture with hydrogen chloride in diethyl ether and water at 20°C . The yield of the reaction varies depending on the conditions, with yields reported between 57% and 97% .
Molecular Structure Analysis
The molecular structure of 2-Propionylpyridine consists of a pyridine ring attached to a propionyl group . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .
Physical And Chemical Properties Analysis
2-Propionylpyridine has a density of 1.0±0.1 g/cm3, a boiling point of 211.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.8±3.0 kJ/mol and a flash point of 86.2±27.3 °C . The compound has a refractive index of 1.509 and a molar refractivity of 39.0±0.3 cm3 .
Scientific Research Applications
Antibacterial Materials
2-Propionylpyridine, through its derivatives such as 2,2'-bipyridine ligands, has been explored for antibacterial applications. A study by Pallavicini et al. (2013) synthesized a propyltrimethoxysilane-modified 2,2'-bipyridine ligand. This modified molecule was used to create monolayers on glass surfaces, which could bind Cu(2+) ions. Despite being in trace amounts, these copper-bound surfaces exhibited significant microbicidal effects against bacteria like Escherichia coli and Staphylococcus aureus (Pallavicini et al., 2013).
Catalysis and Organic Chemistry
2-Propionylpyridine derivatives, such as terpyridines, are used in various research areas including organometallic catalysis. Winter et al. (2011) highlighted that terpyridines and their transition metal complexes catalyze a broad range of reactions, from artificial photosynthesis to biochemical and organic transformations. This indicates the potential of 2-propionylpyridine in facilitating complex chemical processes (Winter et al., 2011).
Drug Synthesis
The synthesis of bioactive compounds often involves 2-aminopyridines, which are structurally similar to 2-propionylpyridine. Bolliger et al. (2011) discussed the significance of 2-aminopyridines in creating medicinally important compounds and organic materials. They emphasized the need for new methods to prepare these compounds, highlighting their importance in drug synthesis (Bolliger et al., 2011).
Photovoltaic and Light-Harvesting Applications
Ruthenium(II) complexes, involving derivatives of 2-propionylpyridine such as terpyridines, have been studied for their potential in light-harvesting applications. Bomben et al. (2009) investigated the effects of substituting polypyridyl ligands with cyclometalating ligands in Ru(II) compounds. Their findings suggest that these modifications could be beneficial for applications in dye-sensitized solar cells and other photovoltaic technologies (Bomben et al., 2009).
Safety And Hazards
2-Propionylpyridine is classified as a warning signal word according to safety information . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1-pyridin-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAZHKPVEROFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334397 | |
Record name | 2-Propionylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propionylpyridine | |
CAS RN |
3238-55-9 | |
Record name | 2-Propionylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3238-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propionylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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